3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

Catalog No.
S516097
CAS No.
2094-99-7
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanat...

CAS Number

2094-99-7

Product Name

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate

IUPAC Name

1-(2-isocyanatopropan-2-yl)-3-prop-1-en-2-ylbenzene

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c1-10(2)11-6-5-7-12(8-11)13(3,4)14-9-15/h5-8H,1H2,2-4H3

InChI Key

ZVEMLYIXBCTVOF-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O

Solubility

Soluble in DMSO

Synonyms

3-isopropenyl-alpha,alpha-dimethylbenzyl isocyanate, 3-TMI, isocyanic acid meta-isopropenyl-alpha,alpha-dimethylbenzyl ester

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)N=C=O

Description

The exact mass of the compound 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate is 201.1154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate, with the chemical formula C₁₃H₁₅NO, is a bifunctional compound characterized by an isocyanate group and an alpha-unsaturated carbon chain. This compound is primarily utilized in polymer synthesis due to its unique structure, which includes a benzene ring substituted with two methyl groups at the alpha positions, an isocyanate functional group, and an isopropenyl group. Its molecular weight is 201.26 g/mol, and it appears as a colorless to almost colorless liquid at room temperature .

3-TMI poses several safety hazards:

  • Toxicity: It is highly toxic if inhaled and can cause severe skin burns and eye damage [].
  • Respiratory Irritant: Inhalation can cause irritation of the respiratory tract, leading to coughing, difficulty breathing, and pulmonary edema [].
  • Skin and Eye Corrosive: Contact with skin or eyes can cause severe burns and permanent damage [].
  • Skin Sensitizer: Repeated exposure may cause allergic skin reactions [].
  • Environmental Hazard: 3-TMI is very toxic to aquatic life and can have long-lasting effects on the environment [].

Polymeric Synthesis [, ]

Due to its bifunctionality, m-TMI acts as a coupling agent in polymer synthesis. The isocyanate group at one end reacts with various functionalities like amines or hydroxyls, while the α-unsaturation (double bond) at the other end allows for further polymerization reactions. This property of m-TMI enables the development of new polymers with specific properties. For instance, research has explored using m-TMI to create:

  • Polymer electrolytes

    m-TMI's functionality makes it a potential candidate for developing new polymer electrolytes, which are crucial components in lithium-ion batteries [].

  • Jute-reinforced Polypropylene composites

    Studies have investigated m-TMI as a coupling agent to improve the interfacial adhesion between jute fibers and polypropylene matrix in composites, leading to enhanced mechanical properties [].

  • Reaction with Alcohols: The isocyanate can react with alcohols to form urethane linkages:
    RN=C=O+ROHRNHC(=O)ORR-N=C=O+R'OH\rightarrow R-NH-C(=O)-O-R'
  • Reaction with Amines: It can also react with primary or secondary amines to produce urea linkages:
    RN=C=O+RNH2RNHC(=O)NHRR-N=C=O+R'NH_2\rightarrow R-NH-C(=O)-NH-R'
  • Polymerization: The isopropenyl group can undergo addition polymerization, allowing it to act as a coupling agent or co-monomer in polymer synthesis .

3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate can be synthesized through several methods:

  • From Isocyanic Acid: Reacting isocyanic acid with appropriate alkene derivatives.
  • Via Isocyanate Formation: Using phosgene or other carbonylating agents to convert amines into the corresponding isocyanates.
  • Direct Alkylation: Alkylating a suitable aniline derivative with an isopropenyl halide under basic conditions .

The primary applications of 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate include:

  • Polymer Synthesis: It serves as a tetrafunctional isocyanate in the development of new polymers and polymer electrolytes for applications such as lithium-ion batteries.
  • Coupling Agent: It enhances the interfacial adhesion between natural fibers (like jute) and synthetic matrices (like polypropylene), improving composite material properties .

Interaction studies involving 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate focus on its reactivity with various functional groups:

  • Adhesion Studies: Research indicates that using this compound as a coupling agent significantly improves the mechanical properties of composite materials.
  • Toxicological Assessments: Studies highlight its corrosive nature and potential health hazards, necessitating careful handling protocols .

Several compounds share structural features with 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-Isopropenylcumyl isocyanateSimilar benzene structure with different substituentsUsed in similar applications but varies in reactivity
m-TetramethylxyleneisocyanateContains four methyl groups on the benzene ringHigher steric hindrance affecting reactivity
3-Isopropenyl-N-isopropylidene-benzamideContains a benzamide moiety instead of an isocyanateExhibits different biological activities

The uniqueness of 3-Isopropenyl-alpha,alpha-dimethylbenzyl isocyanate lies in its specific combination of reactivity due to both the isocyanate and the alpha-unsaturation, making it particularly effective in polymer synthesis and composite material applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

4.6

Exact Mass

201.1154

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RY29G3V80M

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

2094-99-7

General Manufacturing Information

Adhesive manufacturing
Plastic material and resin manufacturing
Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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